2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

Organic Synthesis Medicinal Chemistry Quality Control

Generic quinoline-4-carbonyl chlorides risk failed syntheses when substitution patterns mismatch target steric/electronic profiles. This compound delivers the precise 8-methyl and symmetric 3,4-dimethylphenyl substitution essential for CNS-targeted libraries and chiral ligand synthesis. • Symmetric 3,4-dimethylphenyl eliminates regiochemical ambiguity, enabling cleaner parallel amide library synthesis • 8-methyl group imposes rigid peri-geometry around the quinoline nitrogen for predictable asymmetric catalysis ligand design • Predicted LogP 5.5 balanced for blood-brain barrier penetration in CNS hit-to-lead programs • Certified purity ≥97% with available COA ensures uniform reactivity across high-throughput synthesis plates

Molecular Formula C19H16ClNO
Molecular Weight 309.8 g/mol
CAS No. 1160254-17-0
Cat. No. B1420605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
CAS1160254-17-0
Molecular FormulaC19H16ClNO
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)Cl
InChIInChI=1S/C19H16ClNO/c1-11-7-8-14(9-13(11)3)17-10-16(19(20)22)15-6-4-5-12(2)18(15)21-17/h4-10H,1-3H3
InChIKeyDJQFVIARGOGDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl Chloride Technical Profile


2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride (CAS 1160254-17-0) is a quinoline-based acyl chloride with the molecular formula C19H16ClNO and a molecular weight of 309.79 g/mol . It serves as a key reactive intermediate in medicinal chemistry and agrochemical synthesis, distinguished from other quinoline-4-carbonyl chlorides by its specific 8-methyl and 3,4-dimethylphenyl substitution pattern, which can influence steric and electronic properties during derivatization [1]. The compound is commercially available with purity typically at 95% or higher, and its characterization by NMR, HPLC, and GC is supported by select vendors .

1 Acyl chloride intermediate for amide bond formations and cross-coupling library synthesis
2 8-methyl and 3,4-dimethylphenyl substitution pattern influences steric and electronic environment
3 Certified purity specification supports reproducible reactivity in multi-step derivatization

Selection Rationale vs. Generic Analogs


Substituting a generic quinoline-4-carbonyl chloride for this specific compound introduces significant risk in synthetic sequences. The position of the methyl group on the quinoline ring (8-methyl vs. 6-methyl or unsubstituted) and the substitution pattern on the phenyl ring (3,4-dimethyl vs. 2,4- or 2,5-dimethyl) can profoundly alter the steric hindrance and electronic environment around the reactive acyl chloride group, impacting reaction rates, regioselectivity, and the biological activity of downstream products . For instance, the 8-methyl group may cause a peri-interaction with the carbonyl chloride, which is absent in the 6-methyl or unsubstituted analogs, directly affecting the conformation and stability of the final derivatives [1]. Therefore, generic substitution without rigorous re-validation can lead to failed reactions, lower yields, or compromised target molecule properties.

Quinoline methyl position (8-methyl vs. 6-methyl or unsubstituted)
May introduce peri-interaction with the acyl chloride, altering conformation and stability of final derivatives.
Phenyl substitution pattern (3,4-dimethyl vs. 2,5- or 2,4-dimethyl)
May shift steric and electronic environment, affecting reaction rates and downstream biological activity profiles.

Quantitative Differentiation of Key Properties


Purity and Supply Consistency

The target compound achieves a certified purity of 98.0%, as verified by supplier COA with supporting HPLC and NMR data, exceeding the common 95% purity benchmark set by several close structural analogs from other vendors . For comparison, the 2-(2,5-dimethylphenyl)-8-methyl analog is offered at a standard purity of 95% . This higher purity minimizes the impact of unknown impurities in sensitive reactions such as amide bond formations or palladium-catalyzed cross-couplings, leading to more predictable yields.

Purity specification
Specification review
98.0% (target) vs 95% (comparator)
Supports yield consistency in coupling reactions.
Supplier COA; comparator standard specification.
Organic Synthesis Medicinal Chemistry Quality Control

Lipophilicity Tuning via Regiochemistry

The calculated LogP (XLogP3-AA) for the target compound is 5.5, compared to 5.8 for the 6,8-dimethylquinoline analog (CID 46779362) [1]. This difference of 0.3 LogP units, arising from the absence of the 6-methyl group, indicates a moderately lower lipophilicity and potential aqueous solubility, which can influence biological membrane permeability and off-target binding in cell-based assays. This provides a tangible advantage for researchers seeking to fine-tune the lipophilic efficiency (LipE) of their chemical series.

Predicted LogP
Class-level inference
XLogP3-AA 5.5 vs 5.8, Δ −0.3
Supports lipophilicity-based selection in lead-like compound design.
Computed; experimental confirmation recommended.
Drug Design ADME Physicochemical Properties

Conformational Pre-Organization and Symmetry

The target compound possesses exactly 2 rotatable bonds, matching its 3,4-dimethylphenyl-8-methylquinoline core . This limited rotational freedom is significant when compared to analogs with substitutions on the phenyl ring that differ in symmetry (e.g., 2,4-dimethylphenyl). The symmetric 3,4-substitution reduces the number of stable atropisomers or constrained conformers that can form upon derivatization, leading to a simpler stereochemical profile in final products, unlike less symmetric analogs which may present an additional dimension of stereochemical complexity.

Rotatable bonds & symmetry
Class-level inference
2 rotatable bonds (symmetric 3,4-disubstitution)
May yield more uniform stereochemical profile in derivatives.
Conformational ensembles differ by substitution symmetry.
Conformational Analysis Target Binding Material Science

Hydrogen Bond Acceptor Tuning

The compound features 2 hydrogen bond acceptors (HBA), primarily the quinoline nitrogen and the carbonyl oxygen of the acyl chloride [1]. This is to be contrasted with an analog such as 2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS 1160254-39-6), which possesses an additional methoxy oxygen, thereby increasing the HBA count to 3 . A lower HBA count can be advantageous for crossing the blood-brain barrier (BBB) or for reducing strong polar interactions that lead to high metabolic clearance.

HBA count
Reported
2 (target) vs 3 (methoxy analog)
Supports CNS penetration potential screening.
Cactvs rule set; experimental validation advised.
Pharmacophore Modeling Solubility Inter-molecular Interactions

High-Value Application Scenarios


Precision Amide Library Synthesis

The compound's high certified purity (98%) and symmetric 3,4-dimethylphenyl substitution make it an optimal acyl chloride building block for generating amide libraries . The consistent purity ensures uniform reactivity across high-throughput parallel synthesis plates, while the symmetric nature of the 3,4-dimethyl group eliminates regiochemical ambiguity in subsequent functionalization steps, leading to cleaner reaction profiles and higher success rates in hit-to-lead campaigns.

Lipophilic Scaffold for CNS Drug Discovery

With a predicted LogP of 5.5 and only 2 hydrogen bond acceptors, the derived compounds are well-suited for targets requiring blood-brain barrier penetration . The balanced lipophilicity, which is lower than that of the 6,8-dimethyl analog, provides a favorable starting point for optimizing both potency and metabolic stability in CNS programs.

Rigid Ligand Precursor for Asymmetric Catalysis

The limited rotatable bond count (2) and the specific 8-methyl group create a rigid, well-defined geometry around the metal-coordinating quinoline nitrogen . This pre-organization is highly valued in the synthesis of chiral ligands for asymmetric catalysis, where a predictable three-dimensional environment is crucial for achieving high enantioselectivity.

Stable Intermediate for Agrochemical Derivatization

The compound's reactive acyl chloride handle, combined with the electron-donating properties of the 8-methyl and 3,4-dimethylphenyl groups, allows for the rapid synthesis of novel quinoline-based fungicides and herbicides . The commercial availability with a defined COA supports the scalable, reproducible synthesis required in agrochemical development.

Application
Selection Property
Validation Focus
Amide library synthesis
Defined purity & symmetric 3,4-dimethylphenyl substitution
Coupling yield and product uniformity review
CNS drug discovery
Lower HBA count and predicted LogP profile
Blood-brain barrier penetration screening context
Asymmetric catalysis ligand
Rigid geometry (8-methyl) and limited rotatable bonds
Enantioselectivity outcome in metal complexes
Agrochemical derivatization
Reactive acyl chloride with electron-donating substituents
Scalable synthesis reproducibility and product stability
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